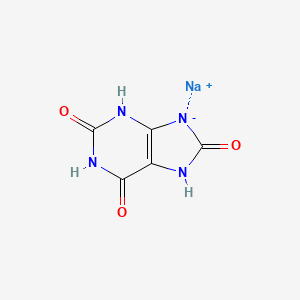

Sodium urate

Übersicht

Beschreibung

Monosodium urate is a compound formed from uric acid and sodium. It is known for its role in the development of gout, a form of inflammatory arthritis. Monothis compound crystals can deposit in joints, tendons, and surrounding tissues, leading to painful gout attacks.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monosodium urate crystals can be prepared using various methods, including neutralization, alkaline titration, and acid titration. The process generally involves dissolving uric acid in a solution and then crystallizing it by adjusting the pH. The neutralization method involves adding a base to uric acid until the desired pH is reached, resulting in the formation of monothis compound crystals. The alkaline titration method uses a strong base like sodium hydroxide, while the acid titration method involves adding an acid to adjust the pH .

Industrial Production Methods: In industrial settings, monothis compound crystals are often produced for research purposes. The process involves dissolving uric acid in a controlled environment, followed by crystallization and purification. The crystals are then evaluated for purity and used in various studies related to gout and other medical conditions .

Analyse Chemischer Reaktionen

Natriumurat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Natriumurat kann zu Allantoin oxidiert werden, einer löslicheren Verbindung. Diese Reaktion wird durch das Enzym Uricase katalysiert.

Reduktion: Obwohl seltener, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: Natriumurat kann an Substitutionsreaktionen teilnehmen, bei denen eines seiner Bestandteile durch ein anderes Molekül ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Katalysiert durch Uricase in Gegenwart von Sauerstoff.

Reduktion: Erfordert spezifische Reduktionsmittel und -bedingungen.

Substitution: Beinhaltet verschiedene Reagenzien, abhängig vom gewünschten Produkt.

Hauptsächlich gebildete Produkte:

Allantoin: Wird durch Oxidation von Natriumurat gebildet.

Andere Derivate: Abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien

Wissenschaftliche Forschungsanwendungen

Natriumurat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um Kristallisationsprozesse und die Auswirkungen verschiedener Faktoren auf die Kristallbildung zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Prozesse, die an Gicht und anderen verwandten Erkrankungen beteiligt sind.

Medizin: Wird in der Forschung zur Entwicklung von Gichtbehandlungen und zur Untersuchung der Entzündungsreaktion eingesetzt, die durch Natriumurat-Kristalle ausgelöst wird.

Industrie: Wird zur Herstellung von diagnostischen Werkzeugen und Forschungsmaterialien für die Untersuchung von Gicht und Hyperurikämie eingesetzt

5. Wirkmechanismus

Natriumurat übt seine Wirkung hauptsächlich durch die Bildung von Kristallen in Gelenken und Geweben aus. Diese Kristalle lösen eine Entzündungsreaktion aus, indem sie das NLRP3-Inflammasom in Makrophagen und Neutrophilen aktivieren. Dies führt zur Freisetzung von pro-inflammatorischen Zytokinen wie Interleukin-1 beta und Tumornekrosefaktor-alpha, was zu akuten Entzündungen und Schmerzen führt. Die Interaktion zwischen Natriumurat-Kristallen und Immunzellen ist ein Schlüsselfaktor in der Pathogenese der Gicht .

Wirkmechanismus

Monosodium urate exerts its effects primarily through the formation of crystals in joints and tissues. These crystals trigger an inflammatory response by activating the NLRP3 inflammasome in macrophages and neutrophils. This leads to the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, resulting in acute inflammation and pain. The interaction between monothis compound crystals and immune cells is a key factor in the pathogenesis of gout .

Vergleich Mit ähnlichen Verbindungen

Natriumurat ist einzigartig in seiner Fähigkeit, nadelförmige Kristalle zu bilden, die Gicht verursachen. Ähnliche Verbindungen umfassen:

Harnsäure: Der Vorläufer von Natriumurat, der unter bestimmten Bedingungen ebenfalls Kristalle bilden kann.

Calcium-Pyrophosphat-Dihydrat:

Hydroxyapatit: Eine weitere kristallbildende Verbindung, die Gelenkentzündungen verursachen kann, aber chemisch von Natriumurat verschieden ist

Natriumurat zeichnet sich durch seine spezifische Rolle bei der Gicht und die einzigartige Entzündungsreaktion aus, die es auslöst.

Eigenschaften

Molekularformel |

C5H3N4NaO3 |

|---|---|

Molekulargewicht |

190.09 g/mol |

IUPAC-Name |

sodium;3,7-dihydropurin-9-ide-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |

InChI-Schlüssel |

NAFSTSRULRIERK-UHFFFAOYSA-M |

SMILES |

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+] |

Kanonische SMILES |

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

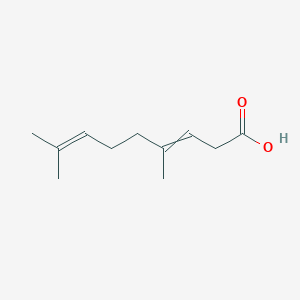

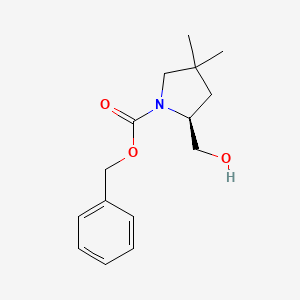

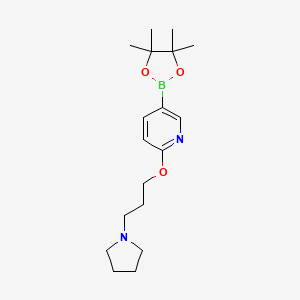

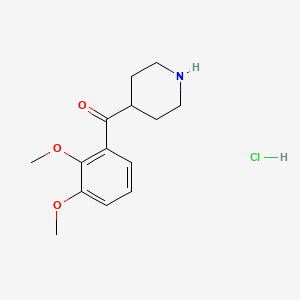

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl) ethynyl] phenyl methyl ether](/img/structure/B8466851.png)

![2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine](/img/structure/B8466853.png)

![tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8466876.png)

![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine](/img/structure/B8466885.png)

![1-(2-Nitroprop-1-en-1-yl)-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B8466922.png)

![6,8-Dimethylimidazo[1,2-a]pyridine](/img/structure/B8466925.png)

![2-Chloro-N-[2-(dimethylamino)ethyl]isonicotinamide](/img/structure/B8466945.png)